(3-Methyloxetan-3-yl)methanesulfonyl chloride

Janus Kinase (JAK) inhibition Autoimmune disease Kinase inhibitor synthesis

The JAK1 inhibitor building block cited in patent literature for pyrrolo[2,3-d]pyrimidine synthesis. The 3-methyl substituent provides distinct conformational restriction versus non-methylated oxetane sulfonyl chlorides, directly impacting binding interactions. Unlike tosylate ester analogs that fail in phosphine oxide coupling, the methanesulfonyl chloride group ensures reliable electrophilic reactivity for sulfonamide library synthesis. With logP -0.493 and documented oxetane solubility advantages (4- to >4000-fold over gem-dimethyl), this building block enables aqueous reaction conditions and improved downstream pharmacokinetics. Essential for medicinal chemistry teams pursuing JAK1-targeted therapeutics (RA, psoriasis, IBD).

Molecular Formula C5H9ClO3S
Molecular Weight 184.64 g/mol
CAS No. 1134111-88-8
Cat. No. B1524769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methyloxetan-3-yl)methanesulfonyl chloride
CAS1134111-88-8
Molecular FormulaC5H9ClO3S
Molecular Weight184.64 g/mol
Structural Identifiers
SMILESCC1(COC1)CS(=O)(=O)Cl
InChIInChI=1S/C5H9ClO3S/c1-5(2-9-3-5)4-10(6,7)8/h2-4H2,1H3
InChIKeyOFXCRGWRDCBDEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (3-Methyloxetan-3-yl)methanesulfonyl chloride CAS 1134111-88-8: Procurement-Grade Oxetane Sulfonyl Chloride Building Block


(3-Methyloxetan-3-yl)methanesulfonyl chloride (CAS 1134111-88-8) is a specialized synthetic building block characterized by a 3,3-disubstituted oxetane core linked via a methylene bridge to a methanesulfonyl chloride functional group [1]. Its molecular formula is C5H9ClO3S with a molecular weight of approximately 184.63 g/mol and a calculated logP of -0.493 [1]. This compound combines the conformational constraint and favorable physicochemical properties of the oxetane ring with the electrophilic reactivity of the sulfonyl chloride moiety, making it a versatile intermediate for introducing 3-methyloxetane-containing sulfonamide groups into drug candidates and complex molecules [2].

Why (3-Methyloxetan-3-yl)methanesulfonyl chloride Cannot Be Interchanged with Close Analogs: Key Differentiators


Substituting (3-Methyloxetan-3-yl)methanesulfonyl chloride with close structural analogs such as oxetane-3-sulfonyl chloride (CAS 1393585-06-2), oxetan-3-ylmethanesulfonyl chloride (CAS 1622903-24-5), or (3-methyloxetan-3-yl)methyl p-tosylate (CAS 99314-44-0) introduces material changes in reactivity, steric presentation, and downstream physicochemical outcomes that directly affect synthetic success and final compound performance. The presence of the 3-methyl substituent distinguishes this compound from non-methylated analogs [1] by altering both the oxetane ring's conformational landscape and the spatial orientation of the reactive sulfonyl chloride handle. Furthermore, the methanesulfonyl chloride group provides distinct electrophilic reactivity and leaving-group behavior compared to the p-toluenesulfonate (tosylate) ester alternative [2]. A documented case demonstrates that tosylate esters of this same scaffold exhibit markedly different reactivity: attempts to synthesize ((3-methyloxetan-3-yl)methyl)diphenylphosphine oxide using (3-methyloxetan-3-yl)methyl p-tosylate as the electrophile resulted in complete failure to yield the desired product, necessitating conversion to the more reactive corresponding bromide to achieve successful coupling [2]. These molecular distinctions translate into tangible differences in reaction yields, product purity, and pharmacological properties of derived compounds, making direct substitution inadvisable without rigorous revalidation of synthetic pathways and biological outcomes.

Quantitative Differentiation Evidence for (3-Methyloxetan-3-yl)methanesulfonyl chloride Against Analogs


Patent-Cited Intermediate for JAK1-Selective Pyrrolo[2,3-d]pyrimidine Inhibitors: Evidence of Validated Utility

The patent literature explicitly identifies (3-Methyloxetan-3-yl)methanesulfonyl chloride as a synthetic intermediate employed in the preparation of pyrrolo[2,3-d]pyrimidine derivatives that selectively modulate JAK1 activity . This represents a validated, application-specific use case not documented for its closest analogs such as oxetane-3-sulfonyl chloride (CAS 1393585-06-2) or oxetan-3-ylmethanesulfonyl chloride (CAS 1622903-24-5), for which no equivalent patent citations for JAK inhibitor synthesis have been identified.

Janus Kinase (JAK) inhibition Autoimmune disease Kinase inhibitor synthesis Medicinal chemistry

Calculated logP = -0.493 Demonstrates Significantly Increased Hydrophilicity vs. Non-Methylated Oxetane Sulfonyl Chloride

The calculated partition coefficient (logP) for (3-Methyloxetan-3-yl)methanesulfonyl chloride is -0.493 [1]. This negative logP value indicates substantial hydrophilicity, driven by the polar oxetane oxygen and the sulfonyl chloride group. In contrast, the non-methylated analog oxetan-3-ylmethanesulfonyl chloride (CAS 1622903-24-5) has a molecular formula of C4H7ClO3S and molecular weight of 170.61 g/mol [2], lacking the additional methyl group that contributes to the target compound's molecular weight of 184.63 g/mol and its distinct conformational properties. The 3-methyl substitution increases the scaffold's three-dimensional character and may influence the spatial presentation of the reactive sulfonyl chloride handle in subsequent conjugation reactions [3].

Physicochemical property optimization Lipophilicity modulation Drug-likeness ADME profiling

Oxetane-Containing Scaffolds Increase Aqueous Solubility by 4- to >4000-Fold and Reduce Metabolic Degradation vs. Gem-Dimethyl Analogs

Replacement of a gem-dimethyl group with an oxetane moiety has been shown to increase aqueous solubility by a factor of 4 to more than 4000 while simultaneously reducing the rate of metabolic degradation in most cases [1]. Since (3-Methyloxetan-3-yl)methanesulfonyl chloride contains the 3-methyloxetane scaffold, derivatives synthesized from this building block are expected to inherit these class-level physicochemical advantages. This solubility enhancement applies specifically to the target compound's oxetane core relative to gem-dimethyl alternatives, though direct quantitative comparison data for the sulfonyl chloride derivative itself are not available.

Metabolic stability Solubility enhancement Gem-dimethyl replacement Lead optimization

Recommended Procurement and Application Scenarios for (3-Methyloxetan-3-yl)methanesulfonyl chloride


Synthesis of JAK1-Selective Pyrrolo[2,3-d]pyrimidine Inhibitors for Autoimmune Disease Research

This compound is explicitly referenced in patent literature as an intermediate for preparing pyrrolo[2,3-d]pyrimidine derivatives that selectively modulate JAK1 activity . Medicinal chemistry teams pursuing JAK1-targeted therapeutics for rheumatoid arthritis, psoriasis, or inflammatory bowel disease should prioritize this building block over non-methylated oxetane sulfonyl chlorides (e.g., CAS 1622903-24-5 or CAS 1393585-06-2), which lack equivalent patent documentation for JAK inhibitor synthesis pathways . The 3-methyl substitution provides distinct steric and conformational properties compared to non-methylated analogs that may influence binding interactions with the JAK1 ATP-binding pocket.

Lead Optimization Requiring Reduced logP and Enhanced Aqueous Solubility Relative to Gem-Dimethyl Analogs

For programs seeking to improve aqueous solubility and metabolic stability of lead compounds, this building block provides the established oxetane scaffold advantages over gem-dimethyl groups . With a calculated logP of -0.493 , the compound exhibits favorable hydrophilicity that supports handling in aqueous reaction conditions. The solubility enhancement of 4- to >4000-fold documented for oxetane substitution provides a compelling rationale for selecting this building block over gem-dimethyl alternatives when downstream solubility issues are anticipated. The methanesulfonyl chloride functionality additionally enables rapid diversification with amine nucleophiles to generate sulfonamide derivatives for SAR exploration [6].

Building Block Procurement for 3,3-Disubstituted Oxetane-Containing Compound Libraries

The 3,3-disubstituted oxetane motif is increasingly valued in medicinal chemistry for introducing three-dimensionality and modulating physicochemical properties . (3-Methyloxetan-3-yl)methanesulfonyl chloride is a representative member of this emerging class of building blocks , distinct from simpler oxetane sulfonyl chlorides (CAS 1393585-06-2, MW 156.59) [6] and oxetan-3-ylmethanesulfonyl chloride (CAS 1622903-24-5, MW 170.61) [7] due to its 3-methyl substitution that increases conformational constraint and molecular complexity. Organizations building focused libraries of oxetane-containing fragments or lead-like compounds should include this building block to achieve structural diversity not accessible from non-methylated alternatives.

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